4-bromo-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a chlorobenzyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide typically involves the condensation of 4-bromobenzohydrazide with 2-[(2-chlorobenzyl)oxy]benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for use in the design of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide
- 2-bromo-N’-[(E)-(4-{(E)-[(2-bromobenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide
Uniqueness
4-bromo-N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16BrClN2O2 |
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Molecular Weight |
443.7 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-18-11-9-15(10-12-18)21(26)25-24-13-16-5-2-4-8-20(16)27-14-17-6-1-3-7-19(17)23/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
QRBJONHAZHENHW-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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